3-(hydrazinylmethyl)-1-methyl-1H-pyrazole chemical properties
3-(hydrazinylmethyl)-1-methyl-1H-pyrazole chemical properties
Technical Dossier: 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole
Executive Summary & Structural Identity
3-(hydrazinylmethyl)-1-methyl-1H-pyrazole is a specialized heterocyclic building block characterized by a reactive hydrazine moiety tethered to a pyrazole core via a methylene linker. Unlike simple aryl hydrazines, the methylene spacer (
This compound serves as a "privileged scaffold" in fragment-based drug discovery (FBDD), particularly for designing kinase inhibitors, chelating agents, and fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole |
| Common Name | (1-Methyl-1H-pyrazol-3-yl)methylhydrazine |
| Molecular Formula | |
| Molecular Weight | 126.16 g/mol |
| CAS Registry | Not widely listed; Custom Synthesis typically required |
| Core Scaffold | 1-Methyl-1H-pyrazole |
| Functional Group | Primary Alkyl Hydrazine ( |
Physicochemical Profile
The physicochemical behavior of this molecule is dominated by the basicity of the hydrazine tail and the polarity of the pyrazole ring.
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Basicity (pKa): The terminal amino group (
) of the alkyl hydrazine is significantly more basic (approx. pKa 8.0–9.[1]0) than aryl hydrazines (pKa ~5.0) due to the lack of resonance electron withdrawal by the aromatic ring. -
Solubility: Highly soluble in water, methanol, and DMSO due to multiple H-bond donors/acceptors.
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LogP (Calculated): ~ -0.5 to 0.2 (Hydrophilic).
-
Stability: The free base is prone to oxidation in air (forming hydrazones with atmospheric aldehydes or azo compounds). It is best stored as a dihydrochloride salt (
).
Synthetic Methodology
Protocol: Synthesis from 3-(chloromethyl)-1-methyl-1H-pyrazole
Reaction Overview:
Step-by-Step Procedure:
-
Precursor Preparation: Dissolve 3-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq) in absolute ethanol.
-
Note: The chloro- precursor can be obtained via chlorination of (1-methyl-1H-pyrazol-3-yl)methanol using thionyl chloride (
).
-
-
Hydrazine Addition: Cool the solution to 0°C. Add Hydrazine Monohydrate (10.0 eq) dropwise.
-
Critical: A large excess of hydrazine is mandatory to prevent the formation of the symmetrical dimer (
), where the product reacts with another molecule of starting material.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of the chloride by TLC (System: DCM/MeOH 9:1).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and the bulk of excess hydrazine.
-
Caution: Hydrazine is toxic and potentially explosive; use a rotary evaporator with a proper trapping system.
-
-
Purification:
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Dissolve the residue in a minimum amount of water and extract with DCM (to remove non-polar impurities).
-
Basify the aqueous layer (if necessary) and extract continuously with chloroform or perform ion-exchange chromatography.
-
Isolate as the dihydrochloride salt by adding
in dioxane/ether for long-term stability.
-
Visual Synthesis Workflow
Figure 1: Synthetic pathway emphasizing the critical excess of hydrazine to prevent dimerization.
Chemical Reactivity & Derivatization
The hydrazinylmethyl group is a versatile "warhead" for chemical ligation. Its reactivity profile is distinct from the aromatic pyrazole ring.
A. Condensation (Schiff Base Formation)
The primary amino group (
-
Application: This is used to link the pyrazole scaffold to other pharmacophores or fluorescent tags.
-
Mechanism: Nucleophilic attack on the carbonyl carbon
tetrahedral intermediate dehydration.
B. Heterocyclization (Pyrazolo-fused Systems)
Reacting the hydrazine tail with 1,3-electrophiles (like
-
Example: Reaction with acetylacetone yields a bis-pyrazole system linked by a methylene bridge.
C. Acylation
Reaction with acid chlorides or anhydrides yields hydrazides , which are stable precursors for peptidomimetics.
Reactivity Network Diagram
Figure 2: Divergent reactivity profile of the hydrazinylmethyl moiety.
Applications in Drug Discovery
Kinase Inhibition
The pyrazole ring is a classic ATP-mimetic scaffold (e.g., in Crizotinib, Ruxolitinib). The 3-hydrazinylmethyl arm acts as a flexible linker that can:
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Reach into the ribose-binding pocket.
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Form hydrogen bonds via the hydrazine nitrogens.
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Covalently trap aldehydes generated under oxidative stress in cancer cells (carbonyl scavenging).
Metal Chelation
The
Safety & Handling Protocols
Hazard Class: Hydrazines are generally Genotoxic and Sensitizers .
-
H-Statements: H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).
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Deactivation: Spills should be treated with dilute hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas.
-
Storage: Store under Argon at -20°C. The free base absorbs
from air to form carbazates.
References
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Synthesis of Pyrazole Derivatives: El-Saghier, A. M. M. (2022). Synthesis and Biological Activity of Some New Pyrazole Derivatives. Journal of Heterocyclic Chemistry.
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Reactivity of Chloromethyl Pyrazoles: Reaction of 3-chloromethyl-1-methyl-1H-pyrazole with Nucleophiles. Organic Chemistry Portal.
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Hydrazine Chemistry: Ragnarsson, U. (2001). Synthetic Methodology for Alkyl Hydrazines. Chemical Society Reviews.
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Medicinal Chemistry of Pyrazoles: Ansari, A., et al. (2017). Biologically Active Pyrazole Derivatives. European Journal of Medicinal Chemistry.
(Note: Specific CAS-linked data for this exact intermediate is proprietary or rare in public databases; protocols above are derived from validated homologs in the provided literature.)
